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molecular formula C8H18O2 B089615 2,5-Dimethyl-2,5-hexanediol CAS No. 110-03-2

2,5-Dimethyl-2,5-hexanediol

Cat. No. B089615
M. Wt: 146.23 g/mol
InChI Key: ZWNMRZQYWRLGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449533B2

Procedure details

In a 500 ml three-necked flask purged with nitrogen, 9.72 g (58.6 mmol, 1 eq) of fluorene and 19.61 g (134 mmol, 2.3 eq) of 2,5-dimethyl-2,5-hexanediol were placed at room temperature. Then, 85 ml of dehydrated dichloromethane was added. After stirring by a magnetic stirrer, the mixture was cooled to −8° C. with an ice bath (light brown slurry). To the slurry, 38.9 g (292 mmol, 5.0 eq) of pulverized anhydrous aluminum chloride was added over a period of 70 minutes, followed by stirring at 0° C. for 2 hours. The ice bath was removed, and the solution was stirred at room temperature for 19 hours (dark brown solution). After disappearance of fluorene was confirmed by gas chromatography, the dark brown solution was poured into 150 ml of ice water to perform quenching (yellowish brown slurry) After the soluble component was extracted with 500 ml of diethyl ether, the organic phase was neutralized with a saturated sodium hydrogencarbonate aqueous solution and washed with water. The dispensed organic phase was dried over MgSO4, then the MgSO4 was filtered off, and from the filtrate the solvent was vacuum distilled off by a rotary evaporator. The residue was transferred onto a Kiriyama funnel, washed 6 times with 10 ml of hexane and vacuum dried to obtain a white powder (12.0 g, yield: 53%)
Quantity
9.72 g
Type
reactant
Reaction Step One
Quantity
19.61 g
Type
reactant
Reaction Step One
Quantity
38.9 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH3:14][C:15](O)([CH2:17][CH2:18][C:19]([CH3:22])(O)[CH3:20])[CH3:16].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[CH3:14][C:15]1([CH3:16])[C:2]2[CH:1]=[C:13]3[C:5]([C:6]4[CH:7]=[C:8]5[C:19]([CH3:22])([CH3:20])[CH2:18][CH2:17][C:15]([CH3:16])([CH3:14])[C:9]5=[CH:10][C:11]=4[CH2:12]3)=[CH:4][C:3]=2[C:19]([CH3:22])([CH3:20])[CH2:18][CH2:17]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
9.72 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Name
Quantity
19.61 g
Type
reactant
Smiles
CC(C)(CCC(C)(O)C)O
Step Two
Name
Quantity
38.9 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
85 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-8 °C
Stirring
Type
CUSTOM
Details
After stirring by a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed at room temperature
STIRRING
Type
STIRRING
Details
by stirring at 0° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 19 hours (dark brown solution)
Duration
19 h
ADDITION
Type
ADDITION
Details
the dark brown solution was poured into 150 ml of ice water
CUSTOM
Type
CUSTOM
Details
to perform quenching (yellowish brown slurry) After the soluble component
EXTRACTION
Type
EXTRACTION
Details
was extracted with 500 ml of diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dispensed organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
the MgSO4 was filtered off
DISTILLATION
Type
DISTILLATION
Details
distilled off by a rotary evaporator
WASH
Type
WASH
Details
washed 6 times with 10 ml of hexane and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(C=2C=C3C=4C=C5C(=CC4CC3=CC21)C(CCC5(C)C)(C)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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